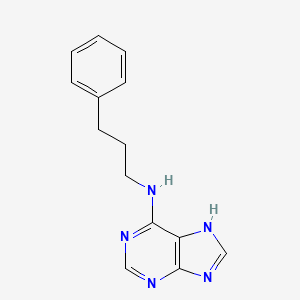![molecular formula C14H15BrN2O2 B6420402 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 68454-54-6](/img/structure/B6420402.png)
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione (2-BHDC) is an organic compound that has been studied for its numerous applications in the fields of chemistry and biochemistry. The compound has been found to have a wide range of properties, including its ability to act as a catalyst in organic synthesis and its ability to act as a ligand in coordination chemistry. In addition, 2-BHDC has been studied for its potential use as a drug or therapeutic agent.
Aplicaciones Científicas De Investigación
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as a catalyst in organic synthesis, its ability to act as a ligand in coordination chemistry, and its potential use as a drug or therapeutic agent. In addition, this compound has been used in the synthesis of heterocyclic compounds, in the synthesis of polymers, and in the synthesis of organometallic compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is not fully understood. However, it is believed that this compound acts as a catalyst in organic synthesis by forming a reversible covalent bond with the substrate, which then allows the substrate to undergo the desired reaction. In addition, this compound is believed to act as a ligand in coordination chemistry by forming a reversible covalent bond with the metal ion, which then allows the metal ion to undergo the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of certain diseases. In addition, this compound has been found to have some anti-cancer and anti-bacterial properties, although further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione in laboratory experiments include its high reactivity and its ability to form stable complexes with metal ions. In addition, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
The future directions for 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione research include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its ability to act as a catalyst in organic synthesis. In addition, further research into the mechanism of action of this compound and its ability to form stable complexes with metal ions is needed. Finally, further research into the synthesis of this compound and its use in the synthesis of heterocyclic compounds, polymers, and organometallic compounds is also needed.
Métodos De Síntesis
The synthesis of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione can be accomplished via a few different methods. The most common and widely used method is the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a base. This reaction produces this compound in high yields. Other methods for synthesizing this compound include the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a strong acid, the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a Lewis acid, and the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a Grignard reagent.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-6-4-3-5-9(10)15/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMYEJPCMXHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)
![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)
![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B6420367.png)
![1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione](/img/structure/B6420379.png)
![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)
![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420426.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420431.png)
![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)